molecular formula C13H15NO2 B8351184 Tert-butyl 2-(3-cyanophenyl)acetate

Tert-butyl 2-(3-cyanophenyl)acetate

Cat. No.: B8351184
M. Wt: 217.26 g/mol
InChI Key: DKLYLPMCYMCABA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-cyanophenyl)acetate is a synthetic ester compound characterized by a tert-butyl ester group and a 3-cyanophenyl substituent. It is frequently employed as an intermediate in organic synthesis, particularly in palladium-catalyzed α-arylation reactions. Evidence from a high-yield (90%) synthesis via palladium catalysis highlights its utility in forming zinc enolates, which are pivotal for constructing complex aryl-acetate frameworks . The compound’s structural confirmation is supported by detailed NMR spectroscopy: $ ^1H $ NMR (CDCl$_3$) reveals resonances at δ 7.58–7.51 (3H, m) and 7.43 (1H, dd), while $ ^{13}C $ NMR confirms the carbonyl signal at δ 169.8 ppm and the tert-butyl carbons at δ 81.7 and 28.2 ppm .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 2-(3-cyanophenyl)acetate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14/h4-7H,8H2,1-3H3

InChI Key

DKLYLPMCYMCABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: 2-Cyanophenyl vs. 3-Cyanophenyl Derivatives

The positional isomer tert-butyl 2-(2-cyanophenyl)acetate (CAS 595570-54-0) shares the same molecular formula (C${13}$H${15}$NO$_2$) but differs in the cyano group’s placement on the phenyl ring (2-position vs. 3-position). This positional variance influences electronic and steric properties:

  • Synthetic Utility: Both isomers are synthesized via palladium-catalyzed α-arylation, but the 3-cyano derivative’s higher symmetry may contribute to its superior crystallization behavior .

Halogen-Substituted Analogues: Bromophenyl Derivatives

tert-Butyl 2-(3-bromophenyl)acetate (CID 53936336) and tert-butyl 2-(4-bromophenyl)acetate (CAS 33155-58-7) replace the cyano group with bromine. Key distinctions include:

Property 3-Cyanophenyl Derivative 3-Bromophenyl Derivative 4-Bromophenyl Derivative
Molecular Formula C${13}$H${15}$NO$_2$ C${12}$H${15}$BrO$_2$ C${12}$H${15}$BrO$_2$
Molecular Weight (g/mol) 217.26 271.15 271.15
Key Applications Synthetic intermediate Cross-coupling precursor Glucagon receptor antagonist synthesis
  • Reactivity: Bromine’s larger atomic radius and lower electronegativity (vs. cyano) make bromophenyl derivatives more reactive in Suzuki-Miyaura couplings, whereas the cyano group’s electron-withdrawing nature enhances stability toward nucleophilic attack .

Ester Group Variations: Ethyl vs. tert-Butyl Esters

Ethyl 2-phenylacetoacetate (CAS 5413-05-8, C${12}$H${14}$O$_3$) differs in both the ester group (ethyl vs. tert-butyl) and the presence of a β-keto moiety. Comparative insights:

  • Thermal Stability : tert-Butyl esters are more resistant to thermal degradation due to the bulky alkyl group stabilizing the ester carbonyl .

Complex Derivatives: Sulfonyl and Heterocyclic Modifications

tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C${18}$H${18}$N$2$O$4$S, MW 358.40) incorporates a pyridine ring and sulfonyl group, leading to:

  • Crystallographic Features: Monoclinic crystal system (space group P21/c) with intramolecular C–H⋯O hydrogen bonds forming an S(6) ring. Intermolecular C–H⋯N/O interactions create a 3D network, enhancing thermal stability .

Functional Group Impact on Physicochemical Properties

Compound Substituent Melting Point/Stability Key Interactions
tert-Butyl 2-(3-cyanophenyl)acetate Cyano (meta) Not reported Aromatic π-stacking
tert-Butyl 2-(4-bromophenyl)acetate Bromo (para) Not reported Halogen bonding potential
Ethyl 2-phenylacetoacetate β-Ketoester Lower thermal stability Keto-enol tautomerism
Sulfonyl-pyridine derivative Sulfonyl, pyridine 423 K (melting point) C–H⋯O/N hydrogen bonding
  • Electronic Effects: Cyano groups reduce electron density on the phenyl ring, increasing electrophilicity, whereas amino groups (e.g., in ethyl 2-(3-aminophenyl)acetate) enhance nucleophilicity .
  • Solubility : Sulfonyl and pyridine groups improve aqueous solubility compared to purely hydrophobic tert-butyl esters .

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